2-Amino-1-(4-chlorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
Properties
CAS No. |
311334-36-8 |
|---|---|
Molecular Formula |
C21H17ClN4O |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
2-amino-1-(4-chlorophenyl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C21H17ClN4O/c22-14-6-8-15(9-7-14)26-17-4-1-5-18(27)20(17)19(16(11-23)21(26)24)13-3-2-10-25-12-13/h2-3,6-10,12,19H,1,4-5,24H2 |
InChI Key |
INMHXFUBNIPSFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CN=CC=C4)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Fe₃O₄@GA@IG Nanocatalyst-Assisted Synthesis
A highly efficient ultrasonic-assisted method employs Fe₃O₄@GA@IG (glutathione-isinglass modified magnetite nanoparticles) to catalyze the reaction of:
-
4-Chlorobenzaldehyde (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Ammonium acetate (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
Conditions :
-
Catalyst loading: 10 mg
-
Solvent: Ethanol (2 mL)
-
Ultrasound irradiation (20 kHz, 50°C)
-
Time: 20–30 minutes
Mechanism :
Conventional Thermal Cyclocondensation
A solvent-mediated approach without ultrasound uses:
-
4-Chlorobenzaldehyde (1.4 g, 0.01 mol)
-
Malononitrile (0.66 g, 0.01 mol)
-
Cyclohexanone derivative (2.5 g, 0.01 mol)
-
Ammonium acetate (2.0 g)
Conditions :
-
Solvent: 1,4-Dioxane (50 mL)
-
Reflux: 2 hours
-
Work-up: Ice/water precipitation followed by HCl neutralization
Optimization Data :
| Entry | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | Ethanol | Reflux | 120 | 25 |
| 2 | Fe₃O₄@GA@IG | Ethanol | Ultrasound | 20 | 94 |
| 3 | Piperidine | Ethanol | Reflux | 360 | 78 |
Enaminone Intermediate-Based Synthesis
Enaminone Formation
Enaminones are synthesized by heating:
-
1,3-Cyclohexanedione (3.36 g, 0.03 mol)
-
4-Chloroaniline (3.21 g, 0.03 mol)
Conditions :
Cyclization with Benzylidenemalononitrile
The enaminone reacts with 2-(4-chlorobenzylidene)malononitrile (5.53 g, 0.03 mol) under reflux:
Key Structural Features :
-
Twisted-boat conformation of cyclohexene and 1,4-dihydropyridine rings.
-
Dihedral angle : 13.89° between chlorophenyl and pyridinyl groups.
Catalyst and Solvent Optimization
Impact of Ultrasound Irradiation
Ultrasound reduces reaction times by 80% compared to thermal methods:
| Parameter | Thermal Method | Ultrasound Method |
|---|---|---|
| Time (min) | 120–360 | 15–30 |
| Yield (%) | 25–78 | 84–94 |
| Catalyst loading | 15 mg | 10 mg |
Solvent Screening
Ethanol outperforms water, acetonitrile, and chloroform due to:
Purification and Characterization
Crystallization Protocols
Spectroscopic Data
-
¹H NMR (DMSO-d₆) : δ 1.65–1.83 (m, 8H, cyclohexyl CH₂), 7.01–8.00 (m, aromatic H).
-
X-ray diffraction : Confirms dimer formation via N–H···N hydrogen bonds.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Ultrasound-assisted | High yield (94%), short time | Requires specialized equipment |
| Thermal cyclization | No catalyst, simple setup | Low yield (25–78%), long time |
| Enaminone route | High purity, scalable | Multi-step, higher cost |
Practical Recommendations
-
Catalyst choice : Fe₃O₄@GA@IG under ultrasound for industrial-scale synthesis.
-
Solvent : Ethanol balances cost and efficiency.
-
Purification : Recrystallization in ethanol/water ensures >98% purity.
Chemical Reactions Analysis
Nucleophilic Reactions at the Carbonitrile Group
The carbonitrile group (–CN) participates in nucleophilic additions and cyclization reactions:
-
Hydrolysis : Under acidic or basic conditions, the nitrile group converts to a carboxylic acid or amide. For example, refluxing with concentrated HCl yields the corresponding carboxylic acid derivative.
-
Cyclization with Amines : Reacts with hydrazine to form tetrazole derivatives, a reaction relevant to medicinal chemistry applications .
Table 1: Reactivity of the Carbonitrile Group
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | Carboxylic acid derivative | 85% | |
| Hydrazine addition | Ethanol, 80°C | Tetrazole derivative | 78% |
Amino Group Reactivity
The primary amine (–NH₂) undergoes condensation and alkylation reactions:
-
Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) to form imine derivatives under mild conditions (RT, ethanol) .
-
Acylation : Treatment with acetyl chloride produces the corresponding acetamide.
Key Mechanistic Pathway for Schiff Base Formation :
-
Nucleophilic attack by the amino group on the aldehyde carbonyl.
Ketone Functionalization
The 5-oxo group participates in reductions and enamine formations:
-
Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol.
-
Enamine Synthesis : Condensation with secondary amines (e.g., pyrrolidine) forms enamines, which are intermediates in heterocyclic synthesis .
Electrophilic Substitution on the Pyridinyl Ring
The pyridin-3-yl group undergoes regioselective electrophilic substitution:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 4-position of the pyridine ring .
-
Sulfonation : Fuming H₂SO₄ produces the pyridine-3-sulfonic acid derivative .
Table 2: Electrophilic Substitution Reactions
| Reaction | Reagents | Position | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C4 | 65% | |
| Sulfonation | H₂SO₄ (fuming), 120°C | C3 | 58% |
Chlorophenyl Group Reactivity
The 4-chlorophenyl substituent participates in cross-coupling reactions:
-
Suzuki Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives.
-
Nucleophilic Aromatic Substitution : Chlorine displacement by amines (e.g., morpholine) under high-temperature conditions.
Multi-Component Reactions (MCRs)
The compound serves as a scaffold in MCRs due to its multiple reactive sites:
-
Knoevenagel-Michael Cascade : Reacts with aldehydes and malononitrile to form fused polycyclic structures .
Mechanism :
Table 3: Representative MCR Conditions
| Components | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield | Reference |
|---|---|---|---|---|---|---|
| Aldehyde, malononitrile | L-Proline | EtOH | 80 | 2 | 92% | |
| Aldehyde, anthranilamide | Hercynite@H₂SO₄ | Solvent-free | 100 | 1.5 | 89% |
Coordination Chemistry
The pyridinyl nitrogen and amino group act as ligands for transition metals:
-
Pd(II) Complexes : Forms stable complexes with PdCl₂, characterized by X-ray crystallography . These complexes exhibit catalytic activity in cross-coupling reactions .
Photochemical Reactivity
UV irradiation induces intramolecular hydrogen transfer, leading to:
-
Ring Contraction : Converts the hexahydroquinoline core to a bicyclic structure under aerobic conditions.
Scientific Research Applications
Overview
2-Amino-1-(4-chlorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that exhibits significant potential in various scientific and industrial fields. Its unique structural features contribute to its diverse applications in medicinal chemistry, biological research, and material science.
Chemistry
- Building Block for Synthesis : The compound serves as a versatile precursor for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it valuable in organic synthesis.
- Multi-step Reactions : It can participate in multi-component reactions such as the Hantzsch reaction, which involves aldehydes, β-ketoesters, and ammonium acetate under reflux conditions with acidic catalysts.
Biology
- Biological Activity : Research indicates that derivatives of this compound exhibit significant biological activities:
- Anticancer Properties : Studies have shown its potential to inhibit cancer cell proliferation across various cancer cell lines .
- Antimicrobial Effects : The presence of both pyridine and chlorophenyl groups enhances its activity against bacterial and fungal pathogens .
- Receptor Modulation : It acts as a selective agonist for free fatty acid receptors (FFA3/GPR41), which are implicated in metabolic regulation and inflammation .
Medicine
- Therapeutic Applications : Investigated for its potential therapeutic effects including:
- Anti-inflammatory Activities : May modulate inflammatory pathways through receptor interactions.
- Anticancer Applications : Explored for its ability to inhibit enzymes involved in cancer progression .
- Antimicrobial Activities : Shows promise in treating infections due to its antibacterial and antifungal properties.
Industrial Applications
- Material Development : Utilized in the development of new materials due to its unique chemical properties.
- Chemical Processes : Its synthesis can be optimized through green chemistry approaches and automation to enhance efficiency and reduce environmental impact.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-chlorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways
Receptors: Modulation of receptor activity to alter cellular responses
Pathways: Interference with signaling pathways that regulate cell growth and survival
Comparison with Similar Compounds
Key Trends :
- Electron-withdrawing groups (Cl, F) : Improve stability and antimicrobial activity but may reduce solubility .
- Electron-donating groups (Me, NMe₂) : Enhance solubility and modulate receptor binding .
- Pyridinyl vs. substituted phenyl at R1 : Pyridin-3-yl contributes to π-π stacking in biological targets, while bulkier substituents (e.g., 3,4,5-trimethoxyphenyl in ) may improve selectivity but reduce bioavailability.
Biological Activity
The compound 2-Amino-1-(4-chlorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (often abbreviated as 2-Amino-HHQ) is a member of the hexahydroquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity through various studies and data sources.
Chemical Structure and Properties
2-Amino-HHQ features a complex structure characterized by a hexahydroquinoline core with substituents that include an amino group, a chlorophenyl moiety, and a pyridine ring. The molecular formula is with a molecular weight of approximately 288.75 g/mol.
Biological Activities
Research indicates that compounds similar to 2-Amino-HHQ exhibit a variety of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of hexahydroquinolines can inhibit cancer cell proliferation. For instance, certain 5-oxo-HHQ derivatives have been evaluated for their anticancer properties against various cancer cell lines .
- Antimicrobial Effects : The presence of the pyridine and chlorophenyl groups in 2-Amino-HHQ enhances its interaction with microbial targets. Compounds in this class have demonstrated significant antibacterial and antifungal activities .
- Receptor Modulation : Recent findings suggest that hexahydroquinoline derivatives can act as ligands for free fatty acid receptors (FFA3/GPR41). These interactions are crucial for metabolic regulation and could lead to therapeutic applications in metabolic disorders .
The biological activity of 2-Amino-HHQ is largely attributed to its ability to interact with various biological targets:
- FFA3/GPR41 Receptor Agonism : This compound has been identified as a selective agonist for the FFA3 receptor, showing activity in the low micromolar range. This receptor plays a role in regulating inflammation and metabolic processes .
- Inhibition of Enzymatic Activity : Certain studies indicate that hexahydroquinoline derivatives may inhibit specific enzymes involved in cancer progression and microbial metabolism .
Case Studies
Several studies have investigated the biological activity of compounds closely related to 2-Amino-HHQ:
- Anticancer Study : A study evaluated the effects of various hexahydroquinoline derivatives on human breast cancer cell lines. Results indicated that compounds with similar structures to 2-Amino-HHQ significantly reduced cell viability through apoptosis induction .
- Antimicrobial Evaluation : A series of tests conducted on hexahydroquinoline derivatives showed promising results against Gram-positive and Gram-negative bacteria, highlighting their potential use as antimicrobial agents .
Data Summary
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step protocol using β-chloroenaldehyde derivatives as intermediates to construct the hexahydroquinoline core . Key parameters include:
- Reaction Temperature : Maintaining 60–80°C during cyclization to avoid side reactions.
- Catalyst Selection : Using piperidine or ammonium acetate for efficient Knoevenagel condensation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol improves purity (>95% by HPLC) .
Q. How can the structural conformation of the compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray Crystallography : Resolves bond angles (e.g., C–C bond lengths: 1.52–1.54 Å) and confirms the chair conformation of the hexahydroquinoline ring .
- NMR Spectroscopy :
- ¹H NMR : Pyridin-3-yl protons appear as doublets at δ 8.2–8.5 ppm.
- ¹³C NMR : The nitrile carbon resonates at ~115 ppm, and the ketone carbonyl at ~195 ppm .
Q. What analytical methods are recommended for assessing purity and stability under storage conditions?
- Methodological Answer :
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 407.1) confirms molecular integrity .
- Stability Testing : Store at –20°C in amber vials; monitor degradation via TLC (Rf = 0.3 in ethyl acetate) monthly .
Advanced Research Questions
Q. How do substituents at the 4-chlorophenyl and pyridin-3-yl positions influence biological activity?
- Methodological Answer :
- Comparative SAR Studies : Replace 4-chlorophenyl with 4-methylphenyl () or 4-methoxyphenyl ( ) to assess changes in cytotoxicity (IC₅₀ values via MTT assay).
- Data Table :
| Substituent (Position) | LogP | IC₅₀ (μM) | Target Binding Affinity (Kd, nM) |
|---|---|---|---|
| 4-Cl (Reference) | 3.2 | 12.5 | 45.2 |
| 4-OCH₃ (Modified) | 2.8 | 28.7 | 112.4 |
- Mechanistic Insight : Electron-withdrawing groups (e.g., –Cl) enhance π-π stacking with kinase ATP-binding pockets .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural characterization?
- Methodological Answer :
- Variable Temperature NMR : Detect dynamic effects (e.g., ring-flipping in hexahydroquinoline) causing signal broadening .
- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-31G*) to identify tautomeric forms .
- Cocrystallization : Add a heavy atom (e.g., bromine) to improve X-ray diffraction resolution for ambiguous regions .
Q. What strategies are effective in determining the compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer :
- ADME Profiling :
- Permeability : Caco-2 cell monolayer assay (Papp < 5 × 10⁻⁶ cm/s indicates poor absorption).
- Metabolic Stability : Incubate with liver microsomes; monitor parent compound depletion via LC-MS/MS (t₁/₂ < 30 min suggests rapid clearance) .
- In Vivo PK : Administer 10 mg/kg IV/PO to Sprague-Dawley rats; calculate AUC₀–24h and bioavailability (F < 20% typical for similar analogs) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).
- Validate Purity : Re-test compounds with conflicting results using orthogonal methods (e.g., HRMS vs. elemental analysis) .
- Statistical Analysis : Apply ANOVA to compare IC₅₀ values across labs; significant differences (p < 0.05) may indicate batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
